MAO Isoform Selectivity: Pargyline vs. Clorgyline and Selegiline in Human Brain Homogenates
In comparative enzyme kinetics using human brain cortex homogenates, Pargyline demonstrates a distinct selectivity profile relative to other acetylenic inhibitors. While Clorgyline exhibits an IC50 ratio (MAO-A/MAO-B) of approximately 0.0002 (highly A-selective) and Selegiline shows a ratio of >1000 (highly B-selective), Pargyline occupies an intermediate position with an IC50 for MAO-A of 10.9 μM and for MAO-B of 2.69 μM [1]. This yields a selectivity index (MAO-A/MAO-B) of ~4.1, indicating that while Pargyline is preferential for MAO-B, it retains significant MAO-A inhibitory capacity at concentrations required for complete MAO-B ablation. This is in contrast to Rasagiline, which is reported to be 5-10 times more potent than Selegiline for MAO-B but with minimal MAO-A activity at therapeutic concentrations [2].
| Evidence Dimension | MAO-A vs. MAO-B Inhibitory Selectivity |
|---|---|
| Target Compound Data | MAO-A IC50: 10.9 μM; MAO-B IC50: 2.69 μM |
| Comparator Or Baseline | Clorgyline (MAO-A IC50 ~0.005 μM; MAO-B IC50 ~25 μM); Selegiline (MAO-A IC50 ~67 μM; MAO-B IC50 ~0.02 μM) |
| Quantified Difference | Selectivity Index (MAO-A/MAO-B): Pargyline = 4.1; Clorgyline = 0.0002; Selegiline = 3350 |
| Conditions | Human brain cortex homogenate, 37°C, 30 min preincubation with inhibitor, kynuramine substrate |
Why This Matters
Pargyline is the tool of choice for experiments requiring concomitant inhibition of both MAO isoforms with a bias toward MAO-B, a pharmacological profile not achievable with highly selective agents like Clorgyline or Selegiline.
- [1] O'Carroll AM, Fowler CJ, Phillips JP, Tobbia I, Tipton KF. The deamination of dopamine by human brain monoamine oxidase. Specificity for the two enzyme forms in seven brain regions. Naunyn Schmiedebergs Arch Pharmacol. 1983;322(3):198-202. doi:10.1007/BF00500765 View Source
- [2] Chen JJ, Swope DM. Clinical pharmacology of rasagiline: a novel, second-generation propargylamine for the treatment of Parkinson disease. J Clin Pharmacol. 2005;45(8):878-894. doi:10.1177/0091270005277935 View Source
